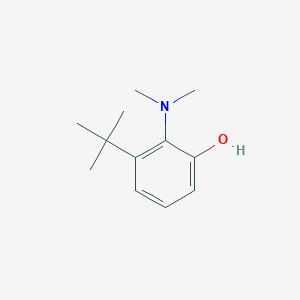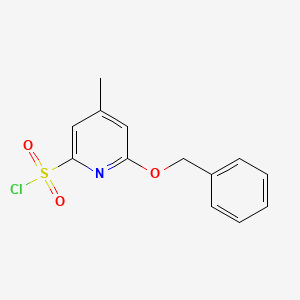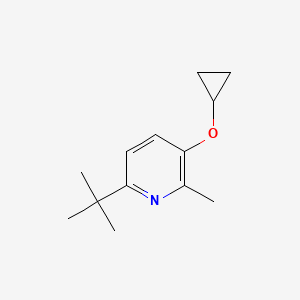
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with tert-butyl bromide and cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being studied to understand its mechanism of action and therapeutic potential.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine can be compared with other similar compounds such as 2-Tert-butyl-3-cyclopropoxy-6-methylpyridine and 6-Tert-butyl-3-cyclopropoxy-2-(methylthio)pyridine . These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. The unique combination of tert-butyl, cyclopropoxy, and methyl groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
6-tert-butyl-3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-11(15-10-5-6-10)7-8-12(14-9)13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
LETABIDHXCZPCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


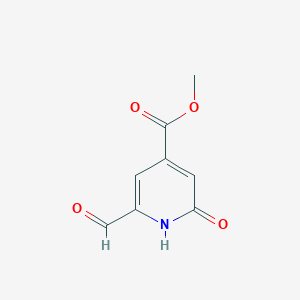


![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

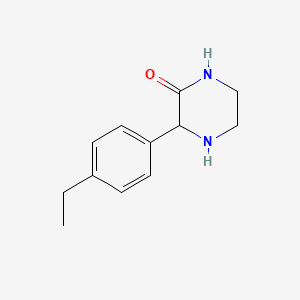
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
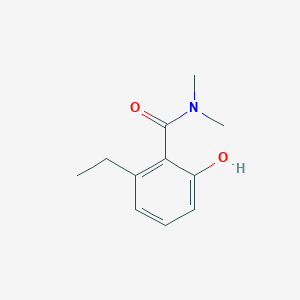

![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
